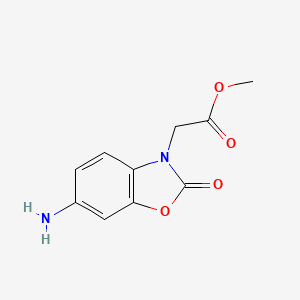

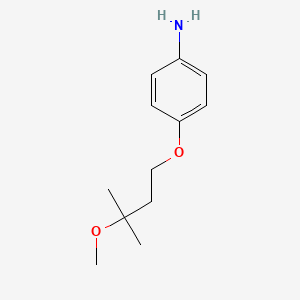

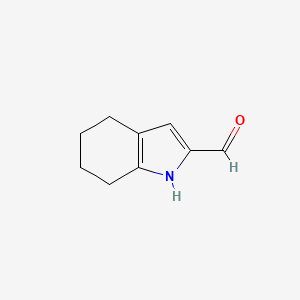

![molecular formula C9H10ClN3O2S B1310357 4-(2-氨基-2-羧基乙基)苯并[c]-2,1,3-噻二唑盐酸盐 CAS No. 20032-79-5](/img/structure/B1310357.png)

4-(2-氨基-2-羧基乙基)苯并[c]-2,1,3-噻二唑盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride" is a derivative of benzo[c]-2,1,3-thiadiazole, which is a heterocyclic compound that has garnered interest in the field of drug discovery due to its diverse bioactivities. The structure of this compound suggests potential for interaction with various biological targets, making it a valuable entity in medicinal chemistry .

Synthesis Analysis

The synthesis of related benzo[d]thiazole derivatives has been described, providing a pathway for the creation of various substituted compounds. For instance, the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been achieved, which can serve as building blocks for further chemical exploration . Additionally, 4-amino-2,1,3-benzothiadiazole has been used as a bidentate directing group for Pd(II)-catalyzed C-H activation/functionalization, indicating the versatility of thiadiazole derivatives in complex chemical reactions .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been studied extensively. For example, the crystal structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, has been determined by X-ray crystallography, revealing insights into the molecular forces such as S⋯O close contact and NH⋯N hydrogen bonds that contribute to the stability of the structure .

Chemical Reactions Analysis

Thiadiazole derivatives participate in various chemical reactions. The complex formation between 4-(2-aminophenyl)−1,2,3-thiadiazole and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone has been studied, showing the potential for π-π stacking interactions and highlighting the reactivity of these compounds . Moreover, nucleophilic substitution reactions have been performed on bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, leading to a variety of substituted derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives have been investigated in several studies. For instance, the solvent-free synthesis of 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles has been reported, emphasizing the advantages of such methods in terms of reaction rate and yield . Additionally, the synthesis and antitumor activity of di(2-chloroethyl)amino derivatives of benz-2,1,3-thiadiazole have been explored, revealing the potential for these compounds to form complexes with metals such as palladium and platinum . The structural, vibrational, thermal, and magnetic properties of metal complexes with 2-amino-5-benzylmercapto-1,3,4-thiadiazole have also been studied, providing a model for understanding the interaction of thiadiazole derivatives with metal ions .

科学研究应用

抗微生物应用

- 从噻二唑化合物衍生的福尔马赞研究表明,对细菌菌株如大肠杆菌和伤寒沙门氏菌,以及真菌菌株包括黑曲霉、青霉物种和白色念珠菌 (Sah et al., 2014) 具有中等抗微生物活性。这表明,噻二唑衍生物,包括潜在的“4-(2-氨基-2-羧基乙基)苯并[c]-2,1,3-噻二唑盐酸盐”,可能被用于探索抗微生物性能。

药物发现构建模块

- 已经概述了羟基取代的2-氨基苯并[d]噻唑-6-羧酸衍生物的合成,为药物发现提供了新的构建模块,展示了噻二唑衍生物在合成具有不同生物活性的化合物方面的多功能性 (Durcik et al., 2020)。

提取和分析应用

- 研究还表明,合成涉及噻二唑单元的化合物,用于从水相中提取α-氨基酸的应用,表明它们在分析化学中的实用性 (Prokhorova et al., 2010)。

抗真菌和抗菌药物

- 已合成噻二唑的二羧酸衍生物,产率高,显示出显著的抗真菌和抗菌活性,突显了噻二唑衍生物作为新型药物候选物的潜力 (Dabholkar & Parab, 2011)。

属性

IUPAC Name |

2-amino-3-(2,1,3-benzothiadiazol-4-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S.ClH/c10-6(9(13)14)4-5-2-1-3-7-8(5)12-15-11-7;/h1-3,6H,4,10H2,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIODGCHCAEPDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424941 |

Source

|

| Record name | 4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride | |

CAS RN |

20032-80-8, 20032-79-5 |

Source

|

| Record name | 2,1,3-Benzothiadiazole-4-propanoic acid, α-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20032-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

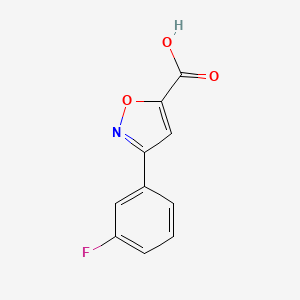

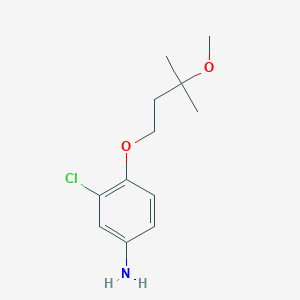

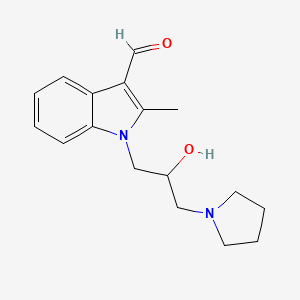

![[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310292.png)

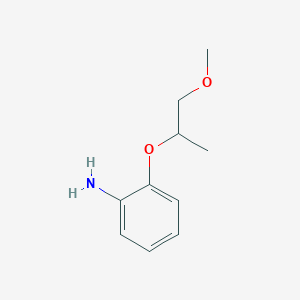

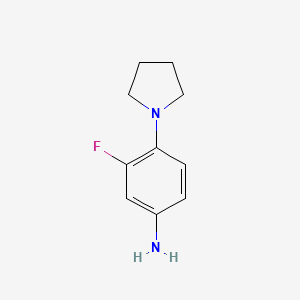

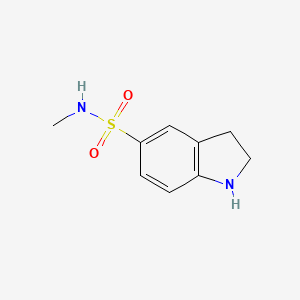

![[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310303.png)

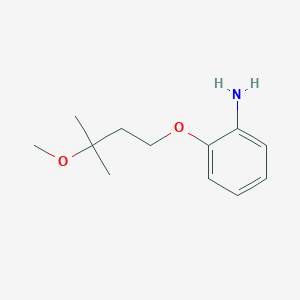

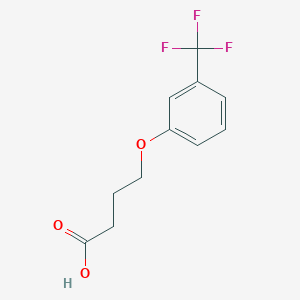

![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)